4-Epiminocycline

Beschreibung

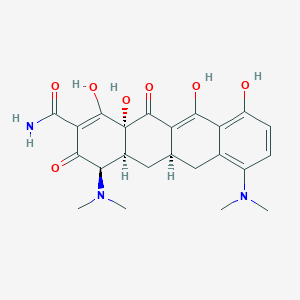

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTVPQUHLQBXQZ-MJPDVNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43168-51-0 | |

| Record name | Epiminocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIMINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EA3Q2JV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Epiminocycline: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Epiminocycline, a stereoisomer of the potent second-generation tetracycline antibiotic minocycline, has been a subject of scientific interest primarily due to its inevitable formation as a principal degradation product and process impurity during the synthesis and storage of its parent compound. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound. It delves into the historical context of its identification, the chemical pathways leading to its formation, and its mechanism of action. Detailed experimental protocols for the synthesis of minocycline, which invariably produces this compound, and for the analytical separation of these epimers are provided. Furthermore, this guide summarizes the available quantitative data on the biological activity of this compound in comparison to minocycline and explores the intracellular signaling pathways affected by tetracyclines.

Discovery and Significance

The discovery of this compound is intrinsically linked to the development and analytical characterization of minocycline. It was not the result of a targeted drug discovery program but rather an outcome of the chemical instability of the tetracycline scaffold. Minocycline, a semi-synthetic tetracycline introduced in the 1960s, proved to be a highly effective broad-spectrum antibiotic.[1] During its chemical synthesis and subsequent stability studies, it was observed that minocycline readily undergoes epimerization at the C4-dimethylamino group, leading to the formation of this compound.[1] This epimerization process is a significant concern in the pharmaceutical industry as it can impact the potency and potentially the safety profile of minocycline formulations. The presence of this compound is considered an impurity that needs to be monitored and controlled in minocycline drug products.

The primary significance of studying this compound lies in:

-

Pharmaceutical Quality Control: Understanding its formation is crucial for developing stable formulations of minocycline and for establishing acceptable limits of this impurity in pharmaceutical preparations.

-

Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of this compound with that of minocycline provides valuable insights into the stereochemical requirements for the antibacterial and other pharmacological effects of tetracyclines.

-

Pharmacokinetic and Toxicological Profiling: Characterizing the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound is important for a complete safety assessment of minocycline.

Synthesis and Formation of this compound

This compound is not typically synthesized as a primary target but is formed as a byproduct during the semi-synthesis of minocycline from earlier tetracycline precursors, such as 6-demethyltetracycline. The key step in its formation is the epimerization at the C4 position of the tetracycline ring system.

Semi-synthesis of Minocycline

The semi-synthesis of minocycline generally involves the following key transformations starting from a suitable tetracycline intermediate:

-

Nitration: Introduction of a nitro group at the C9 position of the D-ring of the tetracycline scaffold.

-

Reduction: Reduction of the nitro group to an amino group.

-

Reductive Amination: Introduction of the dimethylamino group at the C7 position.

During these synthetic steps, particularly under acidic or basic conditions and upon heating, the thermodynamically controlled epimerization at the C4 position can occur, leading to a mixture of minocycline and this compound.

Figure 1. Simplified pathway for the semi-synthesis of minocycline and the formation of this compound.

Mechanism of Epimerization

The epimerization at the C4 position of tetracyclines is believed to proceed through an enolization mechanism. The equilibrium between the two epimers is influenced by factors such as pH, temperature, and the solvent system. Generally, the natural configuration is more active, and the formation of the 4-epimer leads to a reduction in antibacterial potency.

Biological Activity and Mechanism of Action

Antibacterial Activity

While this compound retains the fundamental tetracycline structure, its antibacterial activity is generally reported to be significantly lower than that of minocycline. This underscores the critical importance of the stereochemistry at the C4 position for potent antibacterial action.

| Compound | Organism | MIC (μg/mL) | Reference |

| Minocycline | Staphylococcus aureus | 0.12 - 2 | [2] |

| Streptococcus pneumoniae | ≤0.12 - 0.5 | [2] | |

| Escherichia coli | 0.5 - 4 | [2] | |

| This compound | Data not available | - |

Mechanism of Action

The mechanism of action of this compound is presumed to be identical to that of other tetracycline antibiotics. Tetracyclines are protein synthesis inhibitors that bind to the 30S ribosomal subunit of bacteria. This binding sterically hinders the attachment of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.

Figure 2. Mechanism of action of tetracyclines, including this compound.

Experimental Protocols

Semi-synthesis of Minocycline and Formation of this compound

The following is a representative, generalized protocol for the semi-synthesis of minocycline, which will also yield this compound. Caution: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

6-Demethyl-6-deoxytetracycline

-

Potassium nitrate

-

Hydrofluoric acid (EXTREME CAUTION REQUIRED)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Formaldehyde

-

Appropriate solvents (e.g., ethylene glycol monomethyl ether, water)

-

Acids and bases for pH adjustment (e.g., hydrochloric acid, ammonia)

Procedure:

-

Nitration: Dissolve 6-demethyl-6-deoxytetracycline in a suitable solvent and cool the mixture. Cautiously add potassium nitrate and hydrofluoric acid to introduce a nitro group at the 9-position. The reaction is typically carried out at low temperatures.

-

Reduction of Nitro Group: The resulting 9-nitro intermediate is then reduced to the corresponding 9-amino compound. This is often achieved through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

-

Reductive Dimethylation: The 7-amino-6-demethyl-6-deoxytetracycline intermediate is then subjected to reductive dimethylation to introduce the dimethylamino group at the 7-position. This is typically carried out using formaldehyde in the presence of a reducing agent (e.g., hydrogen and a catalyst).

-

Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. The pH of the reaction mixture is adjusted to precipitate the minocycline. The crude product, which will contain both minocycline and this compound, is then collected by filtration and dried.

-

Purification: The mixture of epimers can be purified using techniques such as recrystallization or chromatography to isolate minocycline with a low content of this compound.

Analytical Separation of Minocycline and this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of minocycline and its 4-epimer.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate buffer) and organic solvents (e.g., methanol, acetonitrile) is typically employed.

-

Detection: UV detection at a wavelength of around 280 nm or 350 nm is suitable for tetracyclines.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The column temperature is often maintained at around 30-40 °C to ensure reproducible chromatography.

Sample Preparation:

-

A known concentration of the minocycline sample (containing this compound) is dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter before injection into the HPLC system.

Figure 3. Experimental workflow for the HPLC analysis of minocycline and this compound.

Intracellular Signaling Pathways

Beyond their direct antibacterial effects, tetracyclines, including minocycline, have been shown to modulate various intracellular signaling pathways, contributing to their observed anti-inflammatory, immunomodulatory, and neuroprotective properties. One such pathway involves the T-cell receptor signaling cascade. Studies have indicated that tetracyclines can enhance antitumor T-cell immunity by modulating the Zap70 signaling pathway.

Figure 4. Simplified diagram of the T-cell receptor signaling pathway modulated by tetracyclines.

Conclusion

This compound represents a fascinating case study in pharmaceutical sciences, where an impurity and degradation product provides valuable insights into the chemical stability and structure-activity relationships of a clinically important antibiotic. While not a drug candidate in itself, the study of this compound is essential for ensuring the quality, safety, and efficacy of minocycline. Future research should focus on obtaining more precise quantitative data on the biological activities of purified this compound to provide a more complete understanding of its pharmacological profile. This knowledge will not only aid in the development of improved tetracycline antibiotics but also contribute to the broader understanding of drug stereoisomerism and its implications in drug development and therapy.

References

Unraveling the Enigma: The Mechanism of Action of 4-Epiminocycline Remains Largely Undefined

Despite its classification as a tetracycline antibiotic, a comprehensive, in-depth technical guide on the specific mechanism of action of 4-Epiminocycline cannot be constructed due to a significant lack of dedicated scientific research and quantitative data. Predominantly identified as a degradation product and impurity of its parent compound, minocycline, this compound's individual biological activity, binding affinities, and inhibitory concentrations remain poorly characterized in publicly available scientific literature.

While the general mechanism of action for tetracycline antibiotics is well-established—inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit—specific data for this compound is conspicuously absent. It is widely considered to be less microbiologically active than minocycline. This lack of specific research means that crucial quantitative data, such as 50% inhibitory concentrations (IC50) against various bacterial strains and ribosome binding affinities, are not available. Consequently, the creation of detailed data tables for comparative analysis is not feasible.

Furthermore, the absence of dedicated studies on this compound means there are no established, detailed experimental protocols for its analysis that could be cited or adapted for this guide. Methodologies for assessing the activity of tetracyclines in general, such as ribosome binding assays and in vitro transcription/translation assays, exist but have not been specifically applied to and published for this compound.

One source has suggested a contradictory mechanism involving DNA binding and the prevention of transcription and replication, which deviates from the known action of the tetracycline class. This highlights the uncertainty and the nascent stage of research into this particular compound.

Given the constraints and the preliminary nature of the available information, it is not possible to generate the requested in-depth technical guide with the required data presentation, detailed experimental protocols, and visualizations of signaling pathways. Further dedicated research is required to elucidate the specific molecular interactions and antibacterial efficacy of this compound to a degree that would permit the creation of such a comprehensive document.

The Biological Activity of 4-Epiminocycline: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epiminocycline is a tetracycline derivative that is structurally very similar to its parent compound, minocycline, differing only in the stereochemistry at the C-4 position.[1] It is most commonly encountered as a degradation product or impurity in commercial preparations of minocycline.[2][3][4] While minocycline is a well-characterized broad-spectrum antibiotic with known anti-inflammatory and neuroprotective properties, the biological activity of this compound is less understood.[5] This technical guide provides a comprehensive overview of the available data on the biological activity of this compound, including its mechanism of action, quantitative data where available, and relevant experimental protocols.

Core Mechanism of Action

Like other tetracyclines, the presumed mechanism of action for this compound's antibacterial properties involves the inhibition of protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, ultimately leading to the inhibition of bacterial growth and replication.

Quantitative Data on Biological Activity

Direct quantitative data on the biological activity of this compound is sparse in publicly available literature. It is generally reported to be less biologically active than its parent compound, minocycline.

Antibacterial Activity

This compound is considered to be a less microbiologically active epimer of minocycline. Some sources describe the 4-epimers of tetracyclines as being nearly inactive. The following table summarizes the expected antibacterial activity of this compound in comparison to minocycline, based on available qualitative descriptions.

| Compound | Activity Compared to Minocycline | Reference |

| This compound | Less microbiologically active | |

| Nearly inactive |

Anti-Inflammatory and Other Activities

While minocycline possesses known anti-inflammatory, immunomodulatory, and neuroprotective effects, there is a lack of specific studies quantifying these activities for this compound. Given its structural similarity, it is plausible that this compound may share some of these properties, albeit likely to a lesser extent.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to determine the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay is fundamental for determining the potency of tetracycline analogues against various bacterial strains. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock Solutions:

-

Dissolve this compound in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.

2. Preparation of Bacterial Inoculum:

-

Culture the bacterial strain of interest (e.g., Cutibacterium acnes, Staphylococcus aureus) on an appropriate agar plate overnight at 37°C.

-

Select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

3. Assay Plate Preparation:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

Add the prepared bacterial inoculum to each well.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

4. Incubation:

-

Incubate the plate at 37°C for 16-20 hours.

5. Determination of MIC:

-

The MIC is the lowest concentration of this compound that prevents visible growth of the microorganism.

Anti-Inflammatory Activity Assessment in Macrophages

This protocol describes an in vitro assay to measure the anti-inflammatory effects of tetracycline analogues by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

1. Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics. Maintain at 37°C in a 5% CO2 atmosphere.

2. Cell Treatment:

-

Plate the macrophage cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

3. Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm to determine the nitrite concentration, which is indicative of nitric oxide production.

-

A reduction in nitrite concentration in the presence of this compound would indicate anti-inflammatory activity.

Signaling Pathways and Logical Relationships

As there is no direct evidence for signaling pathways specifically modulated by this compound, the following diagrams illustrate the known pathways affected by its parent compound, minocycline. It is hypothesized that if this compound possesses any residual biological activity, it may interact with these or similar pathways.

Caption: Minocycline's Anti-Inflammatory Signaling Pathways.

Caption: General Mechanism of Tetracycline Antibacterial Action.

Caption: Experimental Workflow for MIC Determination.

Conclusion

This compound is primarily recognized as a less active degradation product of minocycline. While it shares the same fundamental tetracycline structure and presumed mechanism of action, available evidence strongly suggests that its biological activity, particularly its antibacterial efficacy, is significantly reduced compared to its parent compound. The lack of robust quantitative data for this compound in the scientific literature limits a more detailed assessment of its biological profile. Further research would be required to definitively quantify its antibacterial spectrum, anti-inflammatory potential, and any other pharmacological effects. The experimental protocols and pathway diagrams provided herein offer a framework for such future investigations, based on established methods for evaluating tetracycline analogues.

References

4-Epiminocycline: A Comprehensive Technical Guide on its Formation as a Degradation Product of Minocycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline, a semi-synthetic tetracycline antibiotic, is widely utilized for its broad-spectrum antimicrobial and anti-inflammatory properties. However, like other tetracyclines, minocycline is susceptible to degradation, leading to the formation of various byproducts. Among these, 4-epiminocycline is a primary and critical degradation product, formed through the epimerization of minocycline at the C-4 position.[1][2][3] The presence of this compound is a key consideration in the manufacturing, formulation, and storage of minocycline-containing products, as it can impact the drug's overall efficacy and safety profile. This technical guide provides an in-depth analysis of this compound, focusing on its formation, quantification, and biological implications.

Formation of this compound from Minocycline

The primary pathway for the formation of this compound is the reversible epimerization of the parent minocycline molecule. This chemical transformation occurs at the C-4 position of the tetracycline ring structure. The reaction is influenced by several factors, most notably pH. The epimerization process is known to be more pronounced in the pH range of approximately 2 to 6. The presence of buffer salts, such as phosphates and citrates, can also accelerate the rate of this transformation.

While detailed kinetic studies specifically for minocycline epimerization across a wide range of conditions are not extensively published, the general principles of tetracycline epimerization apply. The reaction eventually reaches an equilibrium between minocycline and this compound.

Factors Influencing this compound Formation

-

pH: The rate of epimerization is significantly dependent on the pH of the solution.

-

Temperature: As with most chemical reactions, temperature can influence the rate of epimerization.

-

Formulation: The composition of the formulation can impact the stability of minocycline. For instance, hydrophilic formulations have been shown to result in less formation of this compound compared to lipophilic formulations.

-

Presence of Metal Ions: Divalent cations can chelate with tetracyclines, which may influence their stability and degradation pathways.

Quantitative Data on this compound Formation

The following table summarizes available quantitative data on the formation of this compound from minocycline under specific conditions.

| Formulation Type | Minocycline Concentration | Time Point | This compound Formed (%) | Reference |

| Hydrophilic | 1% | 2 hours | 9.7 | |

| Lipophilic | 1% | 2 hours | 29.8 | |

| Hydrophilic | 4% | 4 hours | 11.6 | |

| Lipophilic | 4% | 4 hours | Not Reported |

Experimental Protocols

Accurate quantification of this compound is crucial for quality control and stability studies of minocycline products. High-Performance Liquid Chromatography (HPLC) and HPLC coupled with Mass Spectrometry (HPLC-MS/MS) are the most common and reliable analytical methods for separating and quantifying minocycline and this compound.

Protocol 1: HPLC-MS/MS Method for the Determination of Minocycline and this compound in Human Plasma and Urine

This method is suitable for pharmacokinetic and bioavailability studies.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

-

Chromatographic Conditions:

-

Column: Waters XBridge BEH C18, 50 x 4.6 mm, 5 µm[4]

-

Mobile Phase A: Water with 5 mM ammonium formate, adjusted to pH 2.5

-

Mobile Phase B: Methanol with 5 mM ammonium formate

-

Gradient Elution: A gradient elution program should be optimized to achieve adequate separation between minocycline and this compound.

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

To 100 µL of plasma or urine, add an internal standard (e.g., tetracycline).

-

Precipitate proteins using an agent like trichloroacetic acid.

-

Vortex and centrifuge the samples.

-

Inject the supernatant into the HPLC-MS/MS system.

-

-

Mass Spectrometry Detection:

-

The mass spectrometer should be operated in positive ion mode.

-

Multiple Reaction Monitoring (MRM) is used to detect specific transitions for minocycline, this compound, and the internal standard.

-

Protocol 2: RP-HPLC Method for the Quantification of Minocycline Hydrochloride in Dosage Forms

This method is suitable for quality control and stability testing of pharmaceutical formulations.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Chromatographic Conditions:

-

Column: Inertsil ODS 3V C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 25:75 v/v) at a specific pH (e.g., pH 2.5).

-

Flow Rate: 0.5 mL/min

-

Detection Wavelength: 280 nm

-

Column Temperature: 40 °C

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing minocycline hydrochloride in a suitable diluent.

-

Filter the solution through a 0.45 µm filter before injection.

-

Visualizations

Degradation Pathway of Minocycline to this compound

Caption: Reversible epimerization of minocycline to this compound.

Experimental Workflow for HPLC Analysis

Caption: General workflow for the analysis of this compound.

Biological Activity and Signaling Pathways

This compound is reported to be an active antibiotic, exhibiting a mechanism of action similar to other tetracyclines by inhibiting bacterial protein synthesis. It has shown effectiveness against a range of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Streptococcus pyogenes.

Currently, there is a lack of specific research on the signaling pathways directly affected by this compound. The majority of research has focused on the parent compound, minocycline. Minocycline is known to exert anti-inflammatory and neuroprotective effects through various mechanisms, including the inhibition of microglial activation and the modulation of inflammatory pathways. However, it is important to note that these findings are specific to minocycline and may not be directly applicable to this compound. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this degradation product.

Conclusion

This compound is a significant degradation product of minocycline, and its formation is a critical parameter to monitor during the development, manufacturing, and storage of minocycline-containing products. The epimerization process is influenced by factors such as pH and formulation. Reliable analytical methods, primarily HPLC, are essential for the accurate quantification of this compound. While it retains antibiotic activity, further investigation is needed to fully understand its pharmacological profile, including its specific effects on cellular signaling pathways. This knowledge will be invaluable for ensuring the quality, safety, and efficacy of minocycline-based therapies.

References

The Pharmacokinetics and Metabolism of 4-Epiminocycline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epiminocycline is a tetracycline antibiotic and a significant related substance to minocycline, a widely used broad-spectrum antibiotic. It is primarily known as the C4-epimer of minocycline, forming both in vitro and in vivo. While extensive pharmacokinetic and metabolic data are available for the parent drug, minocycline, the specific pharmacokinetic profile of this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its formation, its relationship with minocycline, and the analytical methodologies used for its quantification. It is important to note that this compound is generally considered a degradation product or impurity rather than a metabolite produced through enzymatic biotransformation[1][2][3][4].

Pharmacokinetics of the Parent Compound: Minocycline

To understand the context in which this compound is formed and detected, it is essential to be familiar with the pharmacokinetics of minocycline. Minocycline is well-absorbed orally and is characterized by a long half-life compared to other tetracyclines. The following table summarizes the key pharmacokinetic parameters of minocycline.

| Parameter | Value | Species | Route of Administration | Reference |

| Tmax (Time to Peak Concentration) | 2 - 4 hours | Human | Oral | [5] |

| t1/2 (Half-life) | 11.1 - 22.1 hours | Human | Oral (pellet-filled capsules) | |

| t1/2 (Half-life) | 15 - 23 hours | Human | Intravenous | |

| Protein Binding | 76% | Human | - | |

| Volume of Distribution | 67.5 - 115 L | Human | - | |

| Elimination | Primarily biliary route | Human | - | |

| Urinary Excretion (Oral Dose) | 10 - 19.5% | Human | Oral | |

| Fecal Excretion (Oral Dose) | 20 - 34% | Human | Oral |

Formation of this compound

The primary mechanism for the appearance of this compound in vivo is the epimerization of minocycline at the C4 position of the tetracycline ring structure. This process is a chemical transformation rather than an enzymatic one and is known to occur under weakly acidic conditions. It has been suggested that this epimerization can occur in the bladder. The reversible reaction between minocycline and this compound is a critical consideration in the development and analysis of minocycline-containing products.

Caption: Epimerization of Minocycline to this compound.

Quantitative Data on this compound Formation

The study compared a hydrophilic (MNC-H) and a lipophilic (MNC-L) formulation of minocycline at 1% and 4% concentrations. The amount of this compound was measured at 0, 2, and 4 hours post-application.

| Formulation | Time (hours) | This compound Amount (% of total minocycline-related substances) |

| 1% MNC-H | 2 | ~4% |

| 1% MNC-L | 2 | ~9.7% |

| 4% MNC-H | 4 | ~5% |

| 4% MNC-L | 4 | ~11% |

Data is estimated from the graphical representation in the cited source.

Experimental Protocols

Quantification of this compound in Ex Vivo Human Skin

The following is a summary of the experimental protocol used to quantify this compound formation in human skin, based on the available information.

Caption: Experimental workflow for quantifying this compound in skin.

Methodology Details:

-

Biological Matrix: Ex vivo human facial skin.

-

Dosing: Topical application of 1% and 4% hydrophilic (MNC-H) and lipophilic (MNC-L) minocycline formulations.

-

Time Points: Samples were processed at 0, 2, and 4 hours post-application.

-

Extraction: The specific extraction method from the skin samples was not detailed in the abstract but would typically involve homogenization and solvent extraction.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to separate and quantify minocycline and this compound. A key challenge in the bioanalysis of minocycline is the chromatographic separation of the parent drug from its 4-epimer, as they are isobaric and have very similar physicochemical properties.

Metabolism of Minocycline and the Role of this compound

Minocycline is metabolized in humans to a limited extent. The primary metabolite is 9-hydroxyminocycline, and two other major metabolites are likely mono-N-demethylated derivatives. It is crucial to reiterate that substantial amounts of this compound are also found, but its presence is attributed to the chemical process of epimerization rather than enzymatic biotransformation. Therefore, this compound is not considered a true metabolite in the classical pharmacological sense.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound is an important degradation product and epimer of minocycline. While its formation in vivo is acknowledged, there is a significant gap in the understanding of its specific pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The available quantitative data is limited to its formation in skin following topical application.

For researchers, scientists, and drug development professionals, the key considerations regarding this compound are:

-

Analytical Challenges: The need for validated analytical methods capable of separating and quantifying this compound from minocycline is paramount for accurate pharmacokinetic and stability studies of minocycline.

-

Product Stability: The propensity of minocycline to epimerize to this compound is a critical quality attribute for pharmaceutical formulations.

-

Toxicological and Pharmacological Activity: The epimers of tetracyclines are reported to have different antibacterial and toxicological properties. Further investigation into the specific biological activities of this compound is warranted to fully understand its potential impact.

Future research should focus on characterizing the independent pharmacokinetic profile of this compound to better understand its contribution to the overall safety and efficacy of minocycline therapy. This would involve the development of sensitive and specific bioanalytical methods and the design of dedicated pharmacokinetic studies.

References

In Vitro and In Vivo Stability of 4-Epiminocycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epiminocycline is the C4-epimer of the semi-synthetic tetracycline antibiotic, minocycline. It is recognized as the primary degradation product and a significant impurity in minocycline preparations.[1][2][3][4][5] The formation of this compound occurs through a reversible epimerization process, which can take place both in vitro and in vivo. This transformation is of considerable interest in drug development and formulation, as the presence and concentration of this compound can impact the efficacy and safety profile of minocycline-based therapeutics. This technical guide provides a comprehensive overview of the current understanding of the in vitro and in vivo stability of this compound, including available data, detailed experimental protocols for its analysis, and visualizations of relevant pathways and workflows.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C23H27N3O7 | |

| Molecular Weight | 457.48 g/mol | |

| Melting Point | >196°C (decomposes) | |

| Solubility | Soluble in aqueous acid | |

| XLogP3 | -0.6 |

In Vitro Stability

The in vitro stability of this compound is intrinsically linked to the stability of its parent compound, minocycline. The epimerization process is influenced by several factors, most notably pH.

pH-Dependent Epimerization

The interconversion between minocycline and this compound is a reversible, first-order process that is highly dependent on pH. This epimerization occurs most rapidly in weakly acidic conditions, typically between pH 3 and 5. Under strongly acidic conditions (pH < 2), the formation of anhydrotetracyclines becomes the predominant degradation pathway for tetracyclines. Conversely, in alkaline environments, tetracyclines can undergo ring-opening to form isotetracyclines.

While specific quantitative data on the degradation kinetics of isolated this compound is not extensively available in the public domain, studies on minocycline formulations provide insights into the conditions affecting the equilibrium between the two epimers. For instance, a hydrophilic topical gel formulation of minocycline was found to result in a lower concentration of this compound in the skin compared to a lipophilic formulation, suggesting that the formulation matrix plays a crucial role in controlling epimerization in situ.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. While specific forced degradation studies on this compound are not detailed in the literature, the protocols used for minocycline are directly applicable. These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Table 1: Summary of In Vitro Stability Observations for this compound Formation

| Condition | Observation | Reference(s) |

| Weakly Acidic (pH 3-5) | Rapid reversible epimerization between minocycline and this compound. | |

| Strongly Acidic (pH < 2) | Formation of anhydrotetracycline is favored over epimerization. | |

| Alkaline | Potential for ring opening to form isotetracycline. | |

| Topical Formulation | Hydrophilic formulations may reduce the formation of this compound in the skin compared to lipophilic formulations. |

In Vivo Stability and Metabolism

The presence of this compound has been confirmed in human urine following the administration of minocycline. It is believed that its formation in vivo is a result of chemical epimerization rather than enzymatic biotransformation. This suggests that the pH conditions within certain physiological compartments, such as the bladder, may facilitate this conversion.

A study involving the analysis of clinical samples from a Phase 1 study reported no evidence of significant interconversion between minocycline and this compound in stored plasma and urine samples under various test conditions. However, specific quantitative data on the in vivo stability, pharmacokinetics, or potential metabolism of this compound itself are not yet well-documented.

Table 2: Summary of In Vivo Observations Related to this compound

| Biological Matrix | Observation | Reference(s) |

| Human Urine | Substantial amounts of this compound detected, likely due to epimerization of minocycline. | |

| Human Plasma & Urine (Stored) | No significant interconversion between minocycline and this compound was observed under various storage conditions. |

Experimental Protocols

Accurate assessment of this compound stability relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques employed.

Protocol 1: Stability-Indicating HPLC Method for Minocycline and this compound

This protocol is adapted from validated methods used for the analysis of minocycline and its impurities.

Objective: To separate and quantify minocycline and this compound in bulk drug or formulation samples to assess stability.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium oxalate

-

Edetate disodium (EDTA)

-

Ammonium hydroxide

-

Water (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase: A mixture of dimethylformamide, tetrahydrofuran, 0.2 M ammonium oxalate solution, and 0.01 M edetate disodium solution (e.g., in a ratio of 120:80:600:180 v/v/v/v), with the pH adjusted to 7.2 with ammonium hydroxide.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 348 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Prepare a stock solution of the sample (e.g., minocycline hydrochloride) in a suitable solvent (e.g., the mobile phase or a compatible diluent) at a known concentration.

-

For stability samples, dilute an aliquot of the stressed sample solution with the mobile phase to a suitable concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Identify the peaks for minocycline and this compound based on their retention times, as determined by the analysis of reference standards.

-

Calculate the concentration of each compound using a calibration curve generated from the analysis of standard solutions of known concentrations.

-

The percentage of degradation can be calculated by comparing the peak area of the analyte in the stressed sample to that in an unstressed control sample.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on minocycline to generate and analyze this compound.

Objective: To investigate the degradation pathways of minocycline and the formation of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours).

-

Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for a specified period.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the drug solution or solid drug to UV light (e.g., 254 nm) and/or visible light for a specified duration.

Procedure:

-

For each stress condition, prepare a sample solution at a known concentration.

-

Prepare a control sample (unstressed) under the same conditions but without the stressor.

-

At predetermined time points, withdraw aliquots of the stressed samples.

-

Neutralize the acid- and base-stressed samples as appropriate.

-

Dilute the samples to a suitable concentration for analysis by a validated stability-indicating method (e.g., the HPLC method described in Protocol 1).

-

Analyze the samples and identify and quantify the degradation products formed, including this compound.

Visualizations

Epimerization of Minocycline

The following diagram illustrates the reversible epimerization reaction between minocycline and this compound.

Caption: Reversible epimerization of minocycline to this compound.

General Workflow for Stability Testing

The diagram below outlines a typical workflow for conducting stability studies of a drug substance like minocycline, with a focus on the analysis of this compound.

Caption: Workflow for forced degradation and stability analysis.

Conclusion

This compound is a critical impurity and degradation product of minocycline, formed primarily through a pH-dependent epimerization. While direct quantitative stability data for this compound is limited, its formation and presence are key parameters monitored in the development and quality control of minocycline-containing products. The provided experimental protocols offer a framework for the rigorous assessment of this compound levels. Further research is warranted to fully elucidate the in vivo stability, pharmacokinetics, and potential biological activity of this compound to better understand its impact on the overall therapeutic profile of minocycline.

References

Toxicological Profile of 4-Epiminocycline: An In-Depth Technical Guide

Introduction

4-Epiminocycline is recognized primarily as a degradation product and impurity of minocycline, a broad-spectrum tetracycline antibiotic.[1][2][3] The presence of impurities in active pharmaceutical ingredients (APIs) necessitates a thorough toxicological evaluation to ensure patient safety. While the therapeutic properties of minocycline are well-documented, the toxicological characteristics of its epimer, this compound, are largely uninvestigated. It is established that epimers of tetracyclines can possess different antibacterial and toxicological properties, highlighting the importance of specific data for this compound.

This technical guide summarizes the available information on this compound and provides a surrogate toxicological profile based on extensive data for minocycline. It aims to serve as a foundational resource for researchers and professionals in drug development, emphasizing the current data gaps and the need for future research.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its potential behavior in biological systems.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 43168-51-0 | [4] |

| Molecular Formula | C₂₃H₂₇N₃O₇ | [4] |

| Molecular Weight | 457.5 g/mol | |

| IUPAC Name | (4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

| Appearance | Yellow crystalline powder | |

| Solubility | Slightly soluble in water and ethanol | |

| Melting Point | 188-190°C |

Surrogate Toxicological Profile: Minocycline

Due to the absence of specific toxicological data for this compound, the profile of the parent drug, minocycline, is presented as a surrogate. It is important to note that while structurally similar, the toxicological profiles may not be identical.

Acute and Repeat-Dose Toxicity

In 90-day repeat-dose toxicity studies in mice, rats, and monkeys, minocycline was generally well-tolerated at exposures comparable to clinical levels. The primary target organ identified across all species was the thyroid gland, with effects including enlargement, increased weight, and discoloration.

Fertility and Developmental Toxicity

Studies in rats have indicated that minocycline can adversely affect spermatogenesis, leading to reduced sperm count and an increase in morphologically abnormal sperm. However, male and female reproductive performance in rats was generally unaffected at doses up to 300 mg/kg/day. Minocycline, like other tetracyclines, crosses the placenta and may cause fetal harm. In animal studies, it has been shown to induce skeletal malformations in fetuses.

Table 2: Summary of Minocycline Toxicological Data from Animal Studies

| Study Type | Species | Key Findings | Reference |

| Fertility | Rat (male) | Adversely affected spermatogenesis (reduced sperm count, increased abnormal sperm) at 100 and 300 mg/kg/day. | |

| Developmental Toxicity | Rat & Rabbit | Induced skeletal malformations in fetuses at 30 mg/kg/day (rat) and 100 mg/kg/day (rabbit). Reduced fetal body weight in rats at 10 mg/kg/day. | |

| Carcinogenicity (2-year) | Rat | Associated with follicular cell tumors of the thyroid gland in both genders at doses up to 200 mg/kg/day. | |

| Carcinogenicity (2-year) | Mouse | No significant increase in neoplasms at doses up to 150 mg/kg/day. |

Genotoxicity

A comprehensive battery of genotoxicity assays has been conducted for minocycline. The results indicate no genotoxic potential.

-

Bacterial Reverse Mutation Assay (Ames Test): Negative

-

CHO/HGPRT Mammalian Cell Assay: Negative

-

In vitro Human Peripheral Blood Lymphocyte Assay: Not clastogenic

-

In vivo Mouse Micronucleus Test: Not clastogenic

While these standard tests were negative, one study on human glial cells in vitro suggested that minocycline may induce genotoxic effects, such as an increase in micronuclei, at concentrations of 10 μg/mL and above.

Carcinogenicity

Two-year oral carcinogenicity studies have been performed on minocycline in rats and mice. In rats, minocycline was associated with follicular cell tumors of the thyroid gland in both males and females. In contrast, the study in mice did not show a significantly increased incidence of neoplasms.

Experimental Protocols for Key Toxicological Assays

Detailed methodologies for key toxicological experiments that would be essential for evaluating the safety of this compound are outlined below. These are based on standard guidelines and the types of studies conducted for minocycline.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of a substance to induce gene mutations.

Methodology:

-

Test Strains: A minimum of five strains of bacteria are used, typically including Salmonella typhimurium (TA1535, TA1537 or TA97, TA98, TA100) and Escherichia coli (WP2 uvrA or WP2 uvrA pKM101).

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted for each concentration of the test substance and compared to negative (solvent) and positive controls. A dose-related increase in revertant colonies suggests a mutagenic potential.

In Vivo Carcinogenicity Study

Objective: To determine the carcinogenic potential of a substance in a mammalian species following long-term exposure.

Methodology:

-

Test Species: Typically conducted in two rodent species, preferably rats and mice.

-

Administration: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). The route of administration should be relevant to human exposure (typically oral).

-

Dose Levels: At least three dose levels are used, along with a concurrent control group. Each group should consist of at least 50 animals of each sex.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Tissues and organs are examined macroscopically and microscopically for evidence of neoplasms.

-

Data Analysis: The incidence, type, and location of tumors in the treated groups are compared to the control group to determine carcinogenic potential.

Visualizations

Workflow for Toxicological Assessment of a Pharmaceutical Impurity

The following diagram illustrates a conceptual workflow for the toxicological assessment of a pharmaceutical impurity like this compound.

Caption: Workflow for impurity toxicological assessment.

Hypothetical Signaling Pathway for Tetracycline-Induced Toxicity

This diagram illustrates a simplified, hypothetical signaling pathway that could be involved in the cellular toxicity of tetracyclines. This is a generalized representation and not specific to this compound.

Caption: Hypothetical tetracycline toxicity pathway.

Conclusion and Future Directions

The toxicological profile of this compound, a known impurity of minocycline, remains largely uncharacterized. While inferences can be drawn from the extensive toxicological data available for the parent compound, minocycline, these are not a substitute for direct experimental evaluation. The surrogate data from minocycline suggests potential effects on fertility and the thyroid gland, while significant genotoxic potential is not indicated by standard assays.

To ensure patient safety and meet regulatory requirements, it is imperative that the toxicological profile of this compound be directly assessed. Future research should prioritize a battery of in vitro genotoxicity tests, followed by in vivo studies as warranted by the results and expected exposure levels. Establishing a permitted daily exposure (PDE) for this compound based on robust, compound-specific toxicological data is a critical step in the risk assessment and control of this impurity in minocycline-containing pharmaceutical products.

References

In-Depth Technical Guide: 4-Epiminocycline (CAS Number 43168-51-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Epiminocycline, with the Chemical Abstracts Service (CAS) number 43168-51-0, is a tetracycline antibiotic that is primarily recognized as a significant impurity and the main degradation product of Minocycline.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, the dynamics of its formation from minocycline, its mechanism of action, and available data on its biological activity. Detailed experimental protocols for its formation and analysis are presented, alongside visual representations of its mechanism of action and analytical workflow to support research and development activities in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a stereoisomer of minocycline, differing in the configuration at the C-4 position.[4] This structural similarity results in identical molecular weight and formula but can lead to differences in biological activity and physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 43168-51-0 | [4] |

| Molecular Formula | C₂₃H₂₇N₃O₇ | |

| Molecular Weight | 457.48 g/mol | |

| Synonyms | 4-Epi Minocycline, Epiminocycline, Minocycline Impurity A | |

| Appearance | Yellow crystalline powder | |

| Solubility | Slightly soluble in water and ethanol; Soluble in aqueous acid. | |

| Storage | Store at -20°C for long-term stability. |

Formation and Synthesis

This compound is not typically synthesized as a primary pharmaceutical agent but is formed through the epimerization of minocycline. This process is a key consideration in the manufacturing, formulation, and storage of minocycline-containing products.

Experimental Protocol: Epimerization of Minocycline

The conversion of minocycline to this compound is a reversible chemical process that is influenced by pH, temperature, and the presence of certain ions.

Objective: To induce the formation of this compound from Minocycline.

Materials:

-

Minocycline hydrochloride

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Phosphate buffer components

-

Heating apparatus (e.g., water bath)

-

HPLC system for monitoring the reaction

Methodology:

-

Prepare an aqueous solution of minocycline hydrochloride.

-

Adjust the pH of the solution to a weakly acidic range (pH 3-6), as this is known to facilitate epimerization.

-

The degradation of minocycline, which includes epimerization, can be accelerated by heating the solution. For instance, studies on minocycline degradation kinetics have been conducted at elevated temperatures such as 323 K and 343 K.

-

The reaction can be catalyzed by buffer components, such as phosphate buffers.

-

Monitor the formation of this compound over time using a validated HPLC method capable of separating the two epimers (see Section 4 for an example protocol).

-

Once the desired ratio of this compound to minocycline is achieved, the reaction can be stopped by adjusting the pH to a more neutral or basic range and cooling the solution.

-

Isolation and purification of this compound can be performed using preparative chromatography.

Mechanism of Action

The mechanism of action of this compound is consistent with that of other tetracycline antibiotics. It exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.

Tetracyclines bind to the 30S ribosomal subunit, a crucial component of the bacterial ribosome. This binding physically obstructs the A-site of the ribosome, which is the binding site for aminoacyl-tRNA. By blocking the A-site, tetracyclines prevent the attachment of incoming aminoacyl-tRNA molecules to the ribosome-mRNA complex. This effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and ultimately arresting bacterial growth.

Biological Activity

While this compound is structurally very similar to minocycline, epimers of tetracyclines are generally reported to have different and often reduced antibacterial properties. Specific quantitative data on the antimicrobial activity of purified this compound is limited in publicly available literature, as it is primarily studied in the context of being an impurity.

Table 2: Reported Antibacterial Spectrum (General for Tetracyclines)

| Bacterial Species | Activity | Reference(s) |

| Staphylococcus aureus | Susceptible | |

| Streptococcus pneumoniae | Susceptible | |

| Escherichia coli | Susceptible | |

| Haemophilus influenzae | Susceptible | |

| Acinetobacter baumannii | Variable | |

| Propionibacterium acnes | Susceptible |

Note: This table represents the general spectrum of tetracyclines. The specific activity of this compound may be lower than that of the parent compound, minocycline.

Experimental Protocols: Analysis of this compound

The analysis of this compound is crucial for quality control in minocycline drug products. High-Performance Liquid Chromatography (HPLC) is the standard method for its separation and quantification.

HPLC Method for the Separation of Minocycline and this compound

Objective: To resolve and quantify this compound from Minocycline in a sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Deionized water

Chromatographic Conditions:

-

Mobile Phase A: Water with 5 mM ammonium formate, adjusted to pH 2.5 with formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium formate.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35-40 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Accurately weigh and dissolve the sample containing minocycline and this compound in a suitable diluent (e.g., a mixture of mobile phases).

-

For biological matrices such as plasma or urine, a protein precipitation step using an agent like trichloroacetic acid may be necessary, followed by centrifugation and filtration of the supernatant.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Conclusion

This compound is an important molecule for consideration in the development, manufacturing, and quality control of minocycline-based pharmaceutical products. Its formation through epimerization necessitates careful control of formulation and storage conditions. While its biological activity is generally considered to be less than that of minocycline, its presence must be monitored to ensure the efficacy and safety of the final drug product. The analytical methods and mechanistic understanding presented in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into the specific biological activities of purified this compound would be beneficial for a more complete toxicological and pharmacological profile.

References

Lipophilicity and Blood-Brain Barrier Permeability of 4-Epiminocycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epiminocycline is a tetracycline antibiotic, notable as a key impurity and degradation product of minocycline. The ability of any neurologically active therapeutic agent to permeate the blood-brain barrier (BBB) is a critical determinant of its efficacy. This complex barrier is selectively permeable, protecting the central nervous system (CNS) from toxins and pathogens while regulating the transport of essential molecules. A crucial physicochemical property governing a drug's ability to cross the BBB is its lipophilicity. This technical guide provides an in-depth analysis of the lipophilicity of this compound and its predicted permeability across the blood-brain barrier, supported by data from analogous tetracycline compounds. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research.

Lipophilicity of this compound

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key factor in its ability to traverse the lipid bilayers of the BBB. It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.

Quantitative Data for this compound and Related Analogs

Table 1: Lipophilicity of this compound and Related Tetracycline Analogs

| Compound | LogP (Computed) | LogD (pH 5.5) (Experimental) | LogD (pH 7.4) (Experimental) |

| This compound | -0.6[1], 0.1866 | Not Available | Not Available |

| Minocycline | Not Available | 0.09 | 0.12 |

| Doxycycline | Not Available | -0.05 | -0.08 |

| Sarecycline | Not Available | -0.16 | -0.26 |

Data for minocycline, doxycycline, and sarecycline are from the octanol/water system.

The computed LogP values for this compound suggest it is a relatively hydrophilic compound. The negative XLogP3 value from PubChem (-0.6) is particularly indicative of poor lipophilicity[1]. This is in line with the experimental LogD values of other tetracyclines, which are generally low.

Blood-Brain Barrier Permeability

The permeability of the BBB to a specific compound can be quantified by parameters such as the brain-to-plasma concentration ratio (Kp) and the in vitro apparent permeability coefficient (Papp).

Blood-Brain Barrier Permeability Data for Tetracycline Analogs

As with lipophilicity, direct experimental data on the BBB permeability of this compound is not currently available. However, studies on related tetracyclines establish a clear correlation between lipophilicity and BBB penetration.

Table 2: Blood-Brain Barrier Permeability of Tetracycline Analogs

| Compound | Brain-to-Plasma Ratio (Kp) | In Vitro Permeability (Papp) | Correlation with Lipophilicity |

| Minocycline | Detectable in rat brain | Not Available | Higher lipophilicity corresponds to BBB penetration[2][3] |

| Sarecycline | Not detected in rat brain | Not Available | Lower lipophilicity corresponds to reduced BBB penetration[2] |

A comparative in vivo study in rats demonstrated that minocycline, the more lipophilic compound, was detectable in the brain, whereas sarecycline, which is less lipophilic, was not. This strongly suggests that the relatively low predicted lipophilicity of this compound would likely result in poor BBB permeability.

Experimental Protocols

To facilitate the empirical determination of the lipophilicity and BBB permeability of this compound, the following detailed experimental protocols are provided.

Determination of Lipophilicity: Shake-Flask Method for LogD

This method directly measures the distribution of a compound between an aqueous and an immiscible organic solvent.

Materials:

-

This compound

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-Octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a vial containing equal volumes of n-Octanol and PBS (pH 7.4).

-

Cap the vial tightly and vortex vigorously for 20-30 minutes to ensure thorough mixing.

-

Allow the vial to stand undisturbed for a sufficient time for phase separation. Centrifuge at a low speed to facilitate complete separation if emulsions form.

-

Carefully collect aliquots from both the n-Octanol and the aqueous (PBS) layers.

-

Quantify the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculate the distribution coefficient (D) as the ratio of the concentration in the n-Octanol phase to the concentration in the aqueous phase.

-

The LogD is the base-10 logarithm of the distribution coefficient.

Shake-Flask Method Workflow

Determination of BBB Permeability: In Vivo Brain-to-Plasma Ratio (Kp) in Rodents

This in vivo method provides a direct measure of a compound's ability to cross the BBB in a living organism.

Materials:

-

This compound

-

Test animals (e.g., male Sprague-Dawley rats)

-

Vehicle for dosing (e.g., saline)

-

Surgical instruments for tissue collection

-

Homogenizer

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Administer this compound to the rats at a defined dose and route (e.g., intravenous).

-

At predetermined time points after dosing, anesthetize the animals and collect blood samples via cardiac puncture into heparinized tubes.

-

Immediately following blood collection, perfuse the brain with ice-cold saline to remove remaining blood.

-

Excise the brain and record its weight.

-

Centrifuge the blood samples to separate the plasma.

-

Homogenize the brain tissue in a suitable buffer.

-

Extract this compound from the plasma and brain homogenate samples.

-

Quantify the concentration of this compound in the plasma (Cp) and brain (Cbr) using a validated LC-MS/MS method.

-

Calculate the brain-to-plasma ratio (Kp) as Cbr / Cp.

In Vivo Kp Determination Workflow

Determination of BBB Permeability: In Vitro Transwell Assay (Papp)

This in vitro model uses a monolayer of brain endothelial cells to mimic the BBB and assess the permeability of a compound.

Materials:

-

Human brain microvascular endothelial cells (hBMECs)

-

Transwell inserts

-

Cell culture medium and supplements

-

This compound

-

Lucifer yellow (as a marker of paracellular permeability)

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Culture hBMECs on the apical side of Transwell inserts until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).

-

For the apical-to-basolateral (A-B) permeability assay, add this compound to the apical chamber.

-

At various time points, collect samples from the basolateral chamber.

-

For the basolateral-to-apical (B-A) permeability assay, add this compound to the basolateral chamber and collect samples from the apical chamber.

-

At the end of the experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to assess the integrity of the cell monolayer.

-

Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

In Vitro Transwell Assay Workflow

Signaling Pathways and Transport Mechanisms

The transport of tetracyclines across the BBB is not fully elucidated. While passive diffusion driven by lipophilicity is a primary mechanism, the involvement of active transport systems cannot be entirely ruled out. The efflux ratio determined from the in vitro Transwell assay can indicate the involvement of efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump substrates out of the brain.

Potential BBB Transport Mechanisms

Conclusion

Based on computational predictions and comparative data from structurally related tetracycline analogs, this compound is anticipated to be a hydrophilic compound with limited ability to permeate the blood-brain barrier. The established correlation between lower lipophilicity and reduced BBB penetration within the tetracycline class suggests that this compound is unlikely to achieve significant concentrations in the central nervous system. However, empirical validation is essential. The detailed experimental protocols provided in this guide offer a robust framework for the definitive determination of the lipophilicity and BBB permeability of this compound, which is crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile.

References

- 1. This compound | C23H27N3O7 | CID 54749602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reduced blood-brain barrier penetration of acne vulgaris antibiotic sarecycline compared to minocycline corresponds with lower lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduced blood-brain barrier penetration of acne vulgaris antibiotic sarecycline compared to minocycline corresponds with lower lipophilicity [air.unimi.it]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 4-Epiminocycline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of 4-epiminocycline, a key impurity and degradation product of the antibiotic minocycline. Understanding the formation and isolation of this epimer is crucial for quality control, stability studies, and as a reference standard in analytical method development.

Introduction

This compound is the C4 epimer of minocycline, a semisynthetic tetracycline antibiotic. The epimerization at the C4 position is a known degradation pathway for tetracyclines, particularly under acidic conditions, and can result in a significant decrease in antibacterial activity.[1] Therefore, the ability to synthesize and purify this compound is essential for researchers and professionals involved in the development and analysis of minocycline-based pharmaceuticals. This document outlines a laboratory-scale protocol for the intentional synthesis of this compound through forced degradation of minocycline hydrochloride and a subsequent purification method using preparative High-Performance Liquid Chromatography (HPLC).

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis of this compound via Forced Degradation of Minocycline

| Parameter | Value | Reference |

| Starting Material | Minocycline Hydrochloride | [2] |

| Acid | 2.0 M Hydrochloric Acid | [2] |

| Temperature | 80 °C | [2] |

| Reaction Time | 2 hours | [2] |

| Expected Outcome | Mixture of minocycline, this compound, and other degradation products |

Table 2: Purification of this compound using Preparative HPLC

| Parameter | Specification | Reference |

| Column | ||

| Stationary Phase | Phenyl-Hexyl | |

| Dimensions | (Preparative scale to be optimized, e.g., 250 x 21.2 mm) | Adapted from |

| Mobile Phase | ||

| Composition | 35 mM KH2PO4 (pH 7.5) : Triethylamine : Acetonitrile (74.5:0.5:25 v/v/v) | |

| Flow Rate | (To be optimized for preparative scale, e.g., 20-40 mL/min) | Adapted from |

| Detection | ||

| Wavelength | 280 nm | |

| Purity | ||

| Expected Purity | >95% |

Experimental Protocols

Synthesis of this compound by Forced Degradation

This protocol describes the generation of a mixture containing this compound by subjecting minocycline hydrochloride to acidic stress conditions.

Materials:

-

Minocycline Hydrochloride

-

2.0 M Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Deionized water

-

Sodium hydroxide (NaOH) solution (for neutralization)

Procedure:

-

Dissolve a known amount of minocycline hydrochloride in deionized water to a specific concentration (e.g., 1 mg/mL).

-

Add an equal volume of 2.0 M HCl to the minocycline solution in a round-bottom flask.

-

Attach a reflux condenser to the flask.

-

Heat the mixture to 80 °C using a heating mantle and maintain this temperature for 2 hours under reflux.

-

After 2 hours, cool the reaction mixture to room temperature.

-

Carefully neutralize the solution to approximately pH 7.0 using a suitable concentration of NaOH solution.

-

The resulting solution contains a mixture of minocycline, this compound, and other degradation products, and is now ready for purification.

Purification of this compound by Preparative HPLC

This protocol outlines the separation and isolation of this compound from the degradation mixture using preparative HPLC. Note: This is an adapted protocol from an analytical method and will require optimization for preparative scale.

Materials and Equipment:

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Preparative Phenyl-Hexyl HPLC column

-

Potassium dihydrogen phosphate (KH2PO4)

-

Triethylamine

-

Acetonitrile (HPLC grade)

-

Deionized water

-

pH meter

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 35 mM KH2PO4 buffer and adjust the pH to 7.5 with a suitable base.

-

Mix the buffer, triethylamine, and acetonitrile in the ratio of 74.5:0.5:25 (v/v/v).

-

Degas the mobile phase before use.

-

-

HPLC System Setup:

-

Install the preparative Phenyl-Hexyl column on the HPLC system.

-

Equilibrate the column with the mobile phase at a flow rate optimized for the column dimensions until a stable baseline is achieved.

-

-